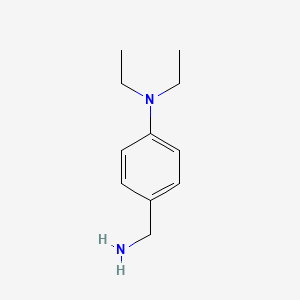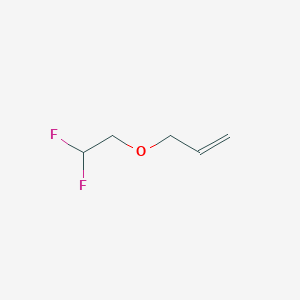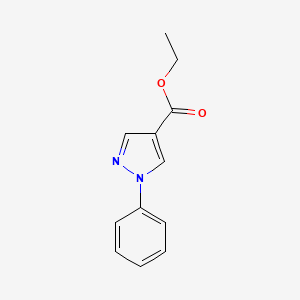
1-fenil-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activities.
Medicine: It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
Target of Action
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been found to inhibit the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Biochemical Pathways
For example, some pyrazole derivatives have been found to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many important physiological processes .
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . It interacts with enzymes such as acetylcholinesterase, which is crucial for nerve function, and has been observed to inhibit its activity . This inhibition can lead to disruptions in nerve signal transmission, showcasing the compound’s potential neurotoxic effects.
Cellular Effects
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with acetylcholinesterase can lead to altered nerve signal transmission, affecting cellular communication and function . Additionally, its antibacterial properties suggest that it can disrupt bacterial cell function by inhibiting essential enzymes . These effects highlight the compound’s potential as both a therapeutic agent and a biochemical tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of ethyl 1-phenyl-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules. The compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. Additionally, the compound’s antibacterial activity is attributed to its ability to bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-phenyl-1H-pyrazole-4-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and affecting nerve signal transmission .
Dosage Effects in Animal Models
The effects of ethyl 1-phenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as antibacterial activity and enzyme inhibition . At higher doses, the compound can have toxic effects, particularly on the nervous system. Studies have shown that high doses of the compound can lead to significant inhibition of acetylcholinesterase, resulting in neurotoxic effects such as impaired nerve signal transmission and behavioral changes . These findings highlight the importance of dosage control in the therapeutic application of the compound.
Metabolic Pathways
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular enzymes, affecting metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase also suggests its involvement in the cholinergic pathway, influencing nerve signal transmission and cellular communication .
Transport and Distribution
The transport and distribution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues also influences its therapeutic efficacy and potential side effects .
Subcellular Localization
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound has been observed to localize in the cytoplasm and the nucleus, where it interacts with cellular enzymes and proteins . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s subcellular localization is crucial for its biochemical activity, as it determines the specific cellular processes it can influence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Comparación Con Compuestos Similares
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: This compound has a methyl group instead of a phenyl group, which can alter its biological activity and chemical reactivity.
Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate: The presence of a tert-butyl group can significantly impact the compound’s steric properties and its interaction with molecular targets.
The uniqueness of ethyl 1-phenyl-1H-pyrazole-4-carboxylate lies in its phenyl group, which enhances its biological activity and makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propiedades
IUPAC Name |
ethyl 1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIULDHICQCHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549894 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-94-9 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

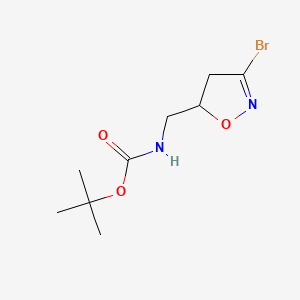


![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)


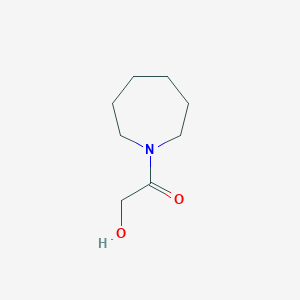
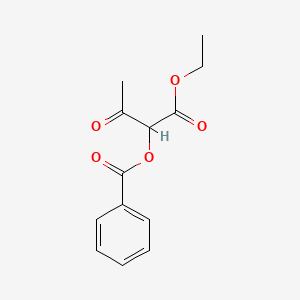
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

